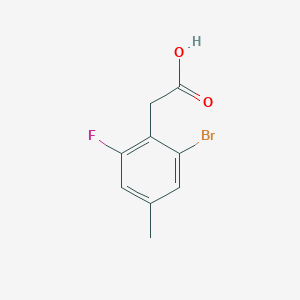
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5HCl2LiN2O2 It is a lithium salt of 5,6-dichloropyridazine-3-carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5,6-dichloropyridazine-3-carboxylate typically involves the reaction of 5,6-dichloropyridazine-3-carboxylic acid with a lithium-containing reagent. One common method is to dissolve the acid in a suitable solvent, such as ethanol or water, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion to the lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors and automated systems to control the addition of reagents and maintain optimal reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of lithium(1+) 5,6-dichloropyridazine-3-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could interact with enzyme active sites or receptor binding sites, leading to changes in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium 4,6-dichloropyridazine-3-carboxylate
- Lithium 5-chloropyridazine-3-carboxylate
- Lithium 6-chloropyridazine-3-carboxylate
Uniqueness
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate is unique due to the presence of two chlorine atoms at the 5 and 6 positions of the pyridazine ring. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C5HCl2LiN2O2 |
|---|---|
Peso molecular |
198.9 g/mol |
Nombre IUPAC |
lithium;5,6-dichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C5H2Cl2N2O2.Li/c6-2-1-3(5(10)11)8-9-4(2)7;/h1H,(H,10,11);/q;+1/p-1 |
Clave InChI |
FCOVOLKLDGBKPR-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=C(C(=NN=C1C(=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


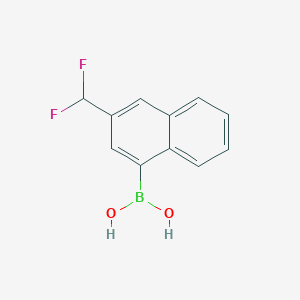
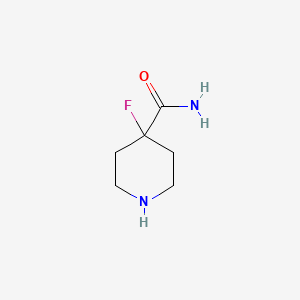
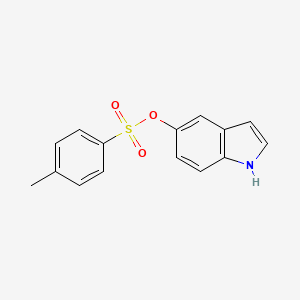
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)

![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
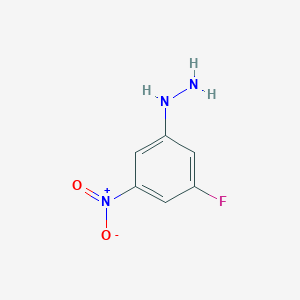


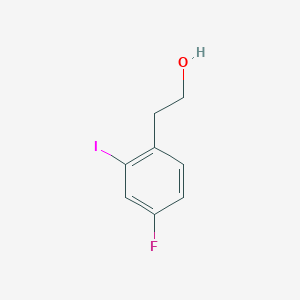
![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)
